

# An In-depth Technical Guide to Methacryloxymethyltrimethylsilane (CAS Number 18269-97-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methacryloxymethyltrimethylsilane

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## Core Chemical Identity and Properties

**Methacryloxymethyltrimethylsilane**, also known by its synonym (Trimethylsilyl)methyl methacrylate, is an organosilicon compound that possesses both a reactive methacrylate group and a trimethylsilyl moiety.<sup>[1]</sup> This bifunctional nature makes it a valuable monomer and coupling agent in various applications, including the formulation of advanced materials.<sup>[2]</sup> It typically presents as a colorless to pale yellow liquid.<sup>[1]</sup>

## Chemical Structure and Identifiers

- IUPAC Name: (Trimethylsilyl)methyl 2-methylprop-2-enoate
- Synonyms: **Methacryloxymethyltrimethylsilane**, (Trimethylsilyl)methyl methacrylate<sup>[3]</sup>
- CAS Number: 18269-97-1<sup>[1]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>Si<sup>[4]</sup>
- Molecular Weight: 172.30 g/mol <sup>[5]</sup>

## Physicochemical Data

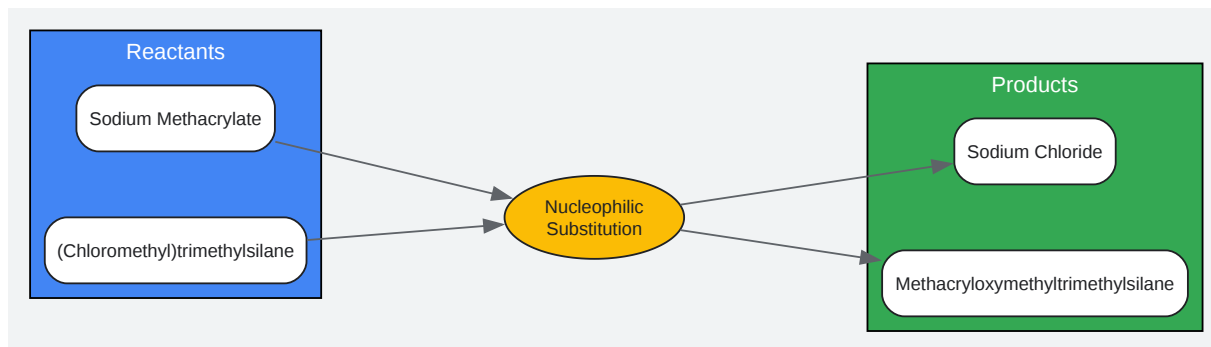
The following table summarizes the key quantitative physical and chemical properties of **Methacryloxymethyltrimethylsilane**.

Property	Value	Reference(s)
Appearance	Clear, colorless to pale yellow liquid	[1][4]
Purity	≥98%	[4]
Boiling Point	98 °C at 75 mmHg	[5]
184.2 ± 23.0 °C at 760 mmHg	[6]	
Density	0.883 g/mL at 25 °C	[5]
0.9 ± 0.1 g/cm <sup>3</sup>	[6]	
Refractive Index (n <sup>20</sup> /D)	1.4282	[5]
Flash Point	45 °C	[7]
54.6 ± 14.2 °C	[6]	
Vapor Pressure	<5 mmHg at 25 °C	[8]
Storage Condition	2-8 °C, Sealed in dry conditions	[7]

## Synthesis and Reactivity

### Synthesis

A common synthetic route to **Methacryloxymethyltrimethylsilane** involves the reaction of (chloromethyl)trimethylsilane with a methacrylate salt, such as sodium methacrylate. This nucleophilic substitution reaction yields the desired product and a salt byproduct.



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#### General Synthesis Pathway

## Reactivity and Polymerization

The methacrylate group of **Methacryloxymethyltrimethylsilane** is highly susceptible to free-radical polymerization.[1] This reactivity allows for its use as a monomer in the synthesis of silicon-containing polymers or as a co-monomer to introduce silane functionality into other polymer chains. The trimethylsilyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and improved adhesion to various substrates.[1]

## Experimental Protocols

### Representative Protocol for Free-Radical Polymerization

This protocol is a general representation for the bulk polymerization of methacrylate monomers and can be adapted for **Methacryloxymethyltrimethylsilane**.

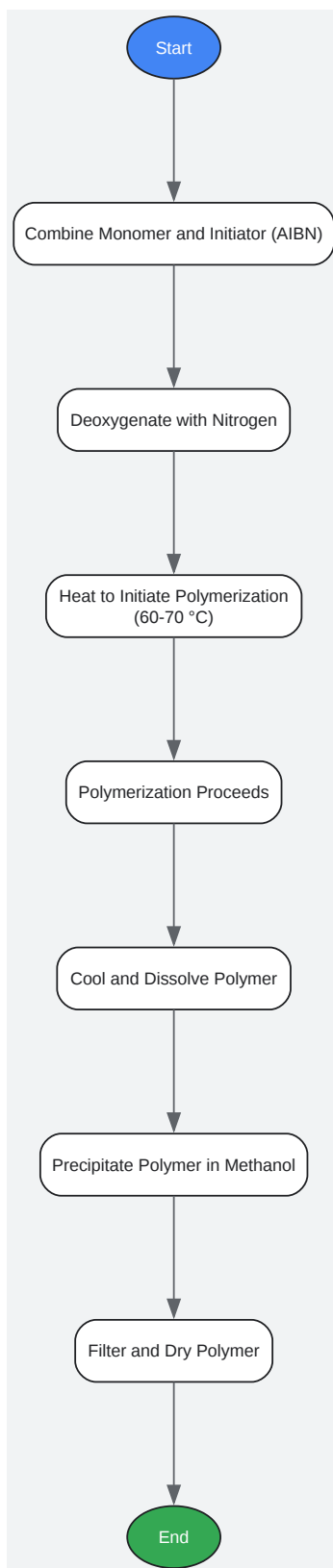
Materials:

- **Methacryloxymethyltrimethylsilane** (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)
- Polymerization tube or reaction flask with a nitrogen inlet
- Oil bath

- Methanol (for precipitation)

Procedure:

- Place the desired amount of **Methacryloxymethyltrimethylsilane** into the polymerization tube.
- Add the initiator, AIBN (typically 0.1-1 mol% relative to the monomer).
- Seal the tube and deoxygenate the mixture by bubbling with nitrogen for 10-15 minutes.
- Immerse the sealed tube in a preheated oil bath at 60-70 °C to initiate polymerization.
- Allow the reaction to proceed for a specified time (e.g., 2-24 hours), during which the viscosity of the solution will increase.
- Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., toluene).
- Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
- Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.<sup>[9]</sup>  
<sup>[10]</sup>



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### Free-Radical Polymerization Workflow

## Representative Protocol for Surface Grafting onto a Substrate

This protocol provides a general method for the surface functionalization of a hydroxylated substrate (e.g., glass, silica) with a silane coupling agent, adaptable for

**Methacryloxymethyltrimethylsilane.**

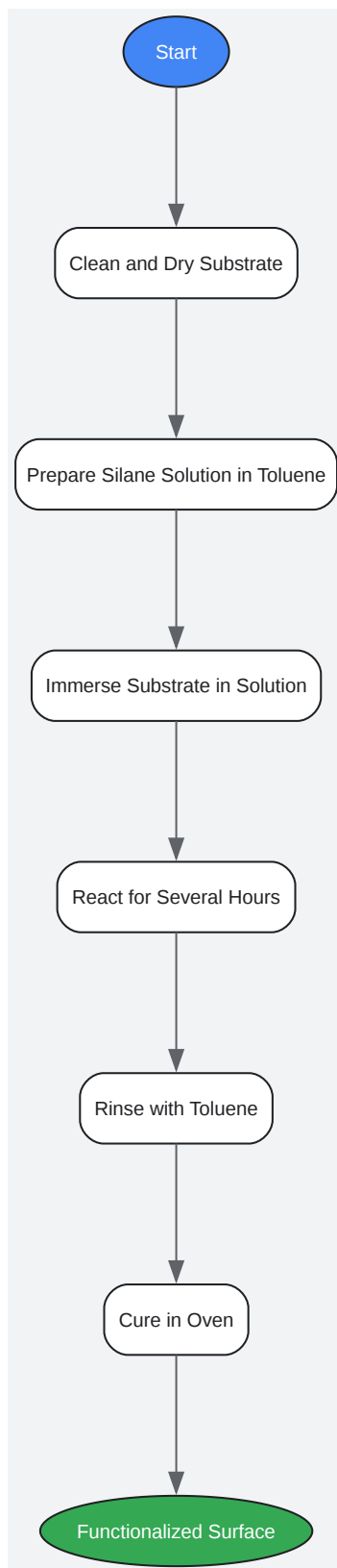
Materials:

- Substrate with surface hydroxyl groups (e.g., glass slide, silica nanoparticles)
- **Methacryloxymethyltrimethylsilane**
- Anhydrous toluene (solvent)
- Triethylamine (optional, as a catalyst)

Procedure:

- Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying in an oven.
- Prepare a solution of **Methacryloxymethyltrimethylsilane** (e.g., 1-5% v/v) in anhydrous toluene.
- Immerse the cleaned and dried substrate in the silane solution.
- If desired, add a small amount of triethylamine to catalyze the reaction.
- Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-80 °C) for several hours to overnight under a dry atmosphere (e.g., nitrogen).
- Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unreacted silane.
- Cure the grafted silane layer by heating the substrate in an oven (e.g., 110-120 °C) for 30-60 minutes.

- The functionalized substrate with methacrylate groups on the surface is now ready for further use.<sup>[2]</sup><sup>[11]</sup>



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## Surface Grafting Workflow

## Applications in Biomedical and Dental Materials

While direct applications of **Methacryloxymethyltrimethylsilane** in drug delivery systems are not extensively documented, its role as a silane coupling agent is highly relevant to the biomedical field, particularly in dentistry.<sup>[12][13]</sup> Silane coupling agents are crucial for enhancing the durability and performance of dental composites and adhesives.<sup>[14][15]</sup>

They act as a chemical bridge between the inorganic filler particles (e.g., silica, glass) and the organic polymer matrix of the dental resin.<sup>[16]</sup> This improved interfacial adhesion leads to enhanced mechanical properties and hydrolytic stability of the restorative material.<sup>[15]</sup> The biocompatibility of silane coupling agents is a key factor in their use in such applications.

The methacrylate functionality of **Methacryloxymethyltrimethylsilane** allows it to co-polymerize with the resin matrix, while the trimethylsilyl group can, after hydrolysis to a silanol, form strong covalent bonds with the hydroxyl groups on the surface of the filler particles.

## Spectroscopic and Analytical Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

Proton Environment	Expected Chemical Shift (δ, ppm)
Si-(CH <sub>3</sub> ) <sub>3</sub>	~0.1
-O-CH <sub>2</sub> -Si-	~3.6
=C-CH <sub>3</sub>	~1.9
=CH <sub>2</sub> (cis)	~5.5
=CH <sub>2</sub> (trans)	~6.1



Note: These are estimated chemical shifts and can vary depending on the solvent and spectrometer frequency.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

$^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon Environment	Expected Chemical Shift ( $\delta$ , ppm)
$\text{Si}-(\text{CH}_3)_3$	$\sim -1$
$-\text{O}-\text{CH}_2-\text{Si}-$	$\sim 60$
$=\text{C}-\text{CH}_3$	$\sim 18$
$=\text{CH}_2$	$\sim 125$
$\text{C}=\text{C}(\text{CH}_3)-$	$\sim 136$
$\text{C}=\text{O}$	$\sim 167$

Note: These are estimated chemical shifts.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Methacryloxymethyltrimethylsilane** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
$\sim 2960$	C-H stretch (from methyl and methylene groups)
$\sim 1720$	C=O stretch (ester)
$\sim 1640$	C=C stretch (alkene)
$\sim 1250$	Si-CH <sub>3</sub> deformation
$\sim 1160$	C-O stretch (ester)
$\sim 840$	Si-C stretch

Note: These are approximate peak positions.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Mass Spectrometry (MS)

In an electron ionization mass spectrum, **Methacryloxymethyltrimethylsilane** will undergo fragmentation. The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 172$ . Common fragmentation patterns for silyl ethers and methacrylates would be expected.

Expected Fragmentation Pathways:

- Loss of a methyl group ( $-CH_3$ ) from the trimethylsilyl moiety, resulting in a fragment at  $m/z = 157$ .
- Cleavage of the Si-CH<sub>2</sub> bond.
- Rearrangement and fragmentation of the methacrylate group.

## Safety and Handling

**Methacryloxymethyltrimethylsilane** is a flammable liquid and should be handled with appropriate safety precautions.<sup>[7]</sup> It may cause skin and eye irritation.<sup>[1]</sup>

- Handling: Work in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly sealed.<sup>[7]</sup>
- In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

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